molecular formula C10H18O B1220830 2-Pinanol CAS No. 473-54-1

2-Pinanol

Cat. No. B1220830
CAS RN: 473-54-1
M. Wt: 154.25 g/mol
InChI Key: YYWZKGZIIKPPJZ-UHFFFAOYSA-N
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Description

2-Pinanol is a collection of bicyclic terpenoid derived from the terpene pinene, but containing a tertiary alcohol . Both cis and trans isomers exist . They are produced by deoxygenation of corresponding cis- and trans-2-pinane hydroperoxide, which in turn can be produced by autoxidation of pinane with air .


Synthesis Analysis

The synthesis of 2-Pinanol involves the deoxygenation of corresponding cis- and trans-2-pinane hydroperoxide . Another method for synthesizing linalool, a derivative of 2-Pinanol, is the thermal gas-phase isomerization of cis- and trans-pinan-2-ol . A highly selective process of linalool synthesis by the thermal isomerization of 2-pinanol has been shown to be possible .


Molecular Structure Analysis

The molecular formula of 2-Pinanol is C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da .


Chemical Reactions Analysis

The isomerization of 2-pinanol into linalool has been studied on a monolith carbon-containing catalyst at 733–893 K and a total pressure of 2–40 torr . The rate constants of cis (trans)-2-pinanol transformation into linalool and linalool cyclization are determined .


Physical And Chemical Properties Analysis

2-Pinanol is a colorless solid . The melting point ranges from 58–59 °C for the trans isomer to 78–79 °C for the cis isomer .

Scientific Research Applications

Kinetic Study and Pyrolysis

  • Kinetic Models and Reactivity

    Vandewiele et al. (2011) conducted a kinetic study on the thermal rearrangement of cis- and trans-2-pinanol. They developed kinetic models for the pyrolysis of these diastereomers and found significant differences in their reactivity and selectivity. This study contributes to the understanding of the thermal behavior of 2-pinanol in various chemical processes (Vandewiele et al., 2011).

  • Pyrolysis in Different Reactor Systems

    Buddoo et al. (2009) compared the pyrolysis of cis-2-pinanol in different reactor systems, noting that higher conversions and selectivities could be achieved using a microreactor system. This study is crucial for optimizing chemical processes involving 2-pinanol (Buddoo et al., 2009).

Stereochemistry and Catalysis

  • Stereochemistry in Kinetic Modeling

    Vandewiele et al. (2016) highlighted the importance of stereochemistry in the automatic generation of kinetic models, using the thermal rearrangement of 2-pinanol as an example. This research is significant for understanding the stereoselective and stereospecific reactions in chemical processes (Vandewiele et al., 2016).

  • Isomerization and Catalyst Studies

    Il'ina et al. (2001) studied the isomerization of 2-pinanol into linalool using a monolith carbon-containing catalyst. They explored the kinetics and proposed a mechanism for linalool formation, indicating the potential for highly selective synthesis processes (Il'ina et al., 2001).

Environmental and Industrial Applications

  • Pinacyanol Applications

    Shapovalov (2022) summarized the important results obtained in the first century of pinacyanol application in both fundamental and applied research. This includes its usage in various systems, providing insight into its diverse applications (Shapovalov, 2022).

  • Oxidation Studies

    Valente et al. (2003) investigated the oxidation of cis-pinane with tert-butyl hydroperoxide, a process that involves the formation of 2-pinanol. This study is important for understanding the chemical transformations and catalytic activities in industrial applications (Valente et al., 2003).

  • Synthesis Research

    Erman and Kane (2008) discussed the synthesis of cyclobutanes and oxatricyclo-derivatives from cis- and trans-pinanols, highlighting the industrial availability and potential for further synthetic research (Erman & Kane, 2008).

Safety And Hazards

2-Pinanol is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
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InChI Key

YYWZKGZIIKPPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID5029180
Record name 2-Pinanol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Nearly white solid; mp = 22-24 deg C; Camphor-type odor; [MSDSonline]
Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
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Vapor Pressure

0.07 [mmHg]
Record name 2-Pinanol
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Product Name

2-Pinanol

CAS RN

473-54-1, 4948-29-2
Record name 2-Pinanol
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Record name 2-Pinanol
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Record name 2-Pinanol, trans-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
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Record name 2,6,6-trimethylbicyclo[3.1.1]heptane-3-ol
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Record name 2-PINANOL
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Synthesis routes and methods

Procedure details

To 25 milliliters of acetonitrile were added 1.38 grams (10 millimoles) of pinane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. Pinane was transformed into 2-pinanol (selectivity for pinane 91%, yield 82%) with a transformation rate of 90%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Quantity
1.38 g
Type
reactant
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0.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pinanol
Reactant of Route 2
Reactant of Route 2
2-Pinanol
Reactant of Route 3
Reactant of Route 3
2-Pinanol
Reactant of Route 4
2-Pinanol
Reactant of Route 5
Reactant of Route 5
2-Pinanol
Reactant of Route 6
2-Pinanol

Citations

For This Compound
199
Citations
NM Vandewiele, KM Van Geem, MF Reyniers… - Journal of Analytical and …, 2011 - Elsevier
… Pyrolysis of cis- and trans-2-pinanol is performed in a … of cis-2-pinanol and 211 kJ mol −1 for trans-2-pinanol. The high … −1 for cis-2-pinanol and 14 kJ mol −1 for trans-2-pinanol, for the …
Number of citations: 11 www.sciencedirect.com
J Leiner, A Stolle, B Ondruschka, T Netscher… - Molecules, 2013 - mdpi.com
Linalool is an important intermediate for syntheses of isoprenoid fragrance compounds and vitamins A and E. One process option for its production is the thermal gas-phase …
Number of citations: 10 www.mdpi.com
SG Traynor, BJ Kane, JB Coleman… - The Journal of Organic …, 1980 - ACS Publications
… The utility of the alkoxides of cis- and trans-2-pinanol has been investigated. Yields comparable to and exceeding those obtained with tert-butoxide are reported for the alkylation of ethyl …
Number of citations: 13 pubs.acs.org
II Il'ina, IL Simakova, VA Semikolenov - Kinetics and catalysis, 2001 - Springer
… The goal of this work was to study the kinetics of 2-pinanol isomerization on the conducting … The concentrations of cis-2-pinanol and trans-2pinanol in the reaction products …
Number of citations: 5 link.springer.com
S Buddoo, N Siyakatshana, B Zeelie… - Chemical Engineering and …, 2009 - Elsevier
… This study compares the pyrolysis of cis-2-pinanol to linalool in a mini-channel tubular reactor versus a muti-channel microreactor. The high temperatures (500–650 C) at which the …
Number of citations: 11 www.sciencedirect.com
BJ Kane, G Marcelin, SG Traynor - The Journal of Organic …, 1980 - ACS Publications
… The basicities of the alkoxides of cis- and frarcs-2-pinanol were examined colorimetrically and conductimetrically. The colorimetric measurements gave the following p values for the …
Number of citations: 9 pubs.acs.org
Y Yuasa, A Nagakura, H Tsuruta - Journal of Essential Oil …, 1996 - Taylor & Francis
… ABSTRACT: trans-2-Pinanol was directly rearranged to give a-fenchol in good yield by heating with aluminum phosphate as a solid acid catalyst. … Alternatively, it has been …
Number of citations: 3 www.tandfonline.com
SR Buddoo - 2009 - vital.seals.ac.za
… -2-pinanol to linalool with minimum by-product formation and using process equipment that could be scaled to full-scale production. Since cis-2- pinanol … of cis-2-pinanol from α-pinene …
Number of citations: 1 vital.seals.ac.za
A Stolle, B Ondruschka, T Netscher, W Bonrath - Molecules, 2013 - search.ebscohost.com
… Ilina, II; Simakova, IL; Semikolenov, VA Kinetics of 2-pinanol isomerization to linalool on the … Buddoo, S.; Siyakatshana, N.; Zeelie, B.; Dudas, J., Study of the pyrolysis of 2-pinanol in …
Number of citations: 0 search.ebscohost.com
AA Valente, J Vital - Journal of Molecular Catalysis A: Chemical, 2000 - Elsevier
… and insignificant amounts of 2-pinanol, while with their homogeneous counterparts, selectivities to 2-pinanol are higher. The ratio of 2-pinane hydroperoxide/2-pinanol depends on the …
Number of citations: 20 www.sciencedirect.com

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